Progesterone Receptor Antagonist Activity Benchmarking
A BindingDB entry (BDBM50375823; CHEMBL407847) reports antagonist activity at the human progesterone receptor (PR) with an IC50 of 3.20 nM, measured in T47D cells via inhibition of progesterone-induced alkaline phosphatase [1]. The SMILES string associated with this BindingDB entry (Cn1c(ccc1-c1cc2c(NC(=O)C22CCCC2)c(F)c1)C#N) does not match the target compound and represents a distinct chemotype. This value therefore serves only as a class-level potency reference for PR antagonism achievable by certain prolinamide-related scaffolds and does not constitute a direct measurement on N-(2-phenylethyl)prolinamide. No quantitative PR data for the target compound itself have been located.
| Evidence Dimension | hPR antagonist potency (IC50) |
|---|---|
| Target Compound Data | No data available for target compound |
| Comparator Or Baseline | BDBM50375823 (distinct chemotype; IC50 = 3.20 nM); WAY-255348 IC50 = 5 nM; BDBM50367113 IC50 = 130 nM |
| Quantified Difference | Cannot be calculated (target compound lacks data) |
| Conditions | T47D human breast carcinoma cells; progesterone-induced alkaline phosphatase endpoint |
Why This Matters
This establishes the measurable range of PR antagonism attainable by certain prolinamide-containing chemotypes, providing a benchmark against which any future data on N-(2-phenylethyl)prolinamide could be assessed.
- [1] BindingDB. BDBM50375823 (CHEMBL407847): IC50 = 3.20 nM; antagonist activity at human PR in T47D cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50375823 (accessed 2026-05-06). View Source
